5-Chloro-2-{[1-(2-phenylethyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Chloro-2-{[1-(2-phenylethyl)piperidin-4-yl]oxy}pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group at the 5th position of the pyrimidine ring and a piperidinyl-oxy group at the 2nd position The phenylethyl group attached to the piperidine ring adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-{[1-(2-phenylethyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chloro Group: Chlorination at the 5th position of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Attachment of the Piperidinyl-Oxy Group: The piperidinyl-oxy group can be introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the chloro-pyrimidine intermediate.
Addition of the Phenylethyl Group: The phenylethyl group can be attached to the piperidine ring through an alkylation reaction using phenylethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-{[1-(2-phenylethyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-Chloro-2-{[1-(2-phenylethyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-{[1-(2-phenylethyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the chloro and piperidinyl-oxy groups enhances its binding affinity and specificity. The phenylethyl group may contribute to its lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-{[1-(2-phenylethyl)piperidin-4-yl]oxy}benzimidazole: Similar structure but with a benzimidazole core.
5-Chloro-2-{[1-(2-phenylethyl)piperidin-4-yl]oxy}quinoline: Similar structure but with a quinoline core.
Uniqueness
5-Chloro-2-{[1-(2-phenylethyl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific combination of functional groups and the pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-chloro-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c18-15-12-19-17(20-13-15)22-16-7-10-21(11-8-16)9-6-14-4-2-1-3-5-14/h1-5,12-13,16H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDWWVUCMCSVER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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